molecular formula C19H17FN2O3S B2973865 N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine CAS No. 862741-47-7

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

Cat. No. B2973865
CAS RN: 862741-47-7
M. Wt: 372.41
InChI Key: UAOTWDKOVJIPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has shown promising results in various studies. In

Scientific Research Applications

Allylic C-H Amination

The development of novel reactions for the synthesis of oxazolidinones and amino alcohols involves diastereoselective allylic C-H amination, showcasing the utility of sulfonyl-containing compounds in achieving stereochemically defined products. These methodologies provide access to medicinally and biologically relevant structures, demonstrating the importance of sulfonyl groups in directing such transformations (Fraunhoffer & White, 2007) (Osberger & White, 2014).

Palladium-Catalyzed Oxidative Coupling

Research demonstrates the use of palladium-catalyzed oxidative coupling techniques to link primary allylic amines with sulfonyl hydrazides, enabling the synthesis of diverse allylic sulfones. This process highlights the role of sulfonyl compounds in facilitating reactions under environmentally benign conditions, with significant implications for sustainable chemistry practices (Wang et al., 2014).

Synthetic Pathways to Amidines and Amides

The preparation and transformation of N-sulfonylimidates to amidines and amides through multi-component coupling processes underscore the versatility of sulfonyl compounds in organic synthesis. These reactions offer a streamlined approach to the synthesis of functionally diverse molecules, highlighting the compound's role in facilitating novel organic transformations (Yoo et al., 2006).

Synthesis of Avermectin Aglycons

Studies on the synthesis of avermectin aglycons and their biological activities reveal the application of sulfonyl esters in the creation of compounds with potential pharmacological importance. This research provides insight into the synthesis of derivatives with varied biological activities, demonstrating the compound's relevance in the development of new therapeutic agents (Mrozik et al., 1989).

Anion Exchange Polymer Electrolytes

The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction showcases the application of sulfonyl compounds in materials science. This work highlights the compound's utility in enhancing the performance of polymer electrolytes for energy storage and conversion applications (Kim et al., 2011).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-3-12-21-18-19(26(23,24)16-10-8-15(20)9-11-16)22-17(25-18)14-6-4-13(2)5-7-14/h3-11,21H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOTWDKOVJIPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.